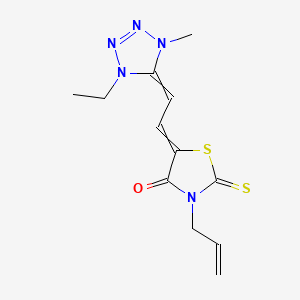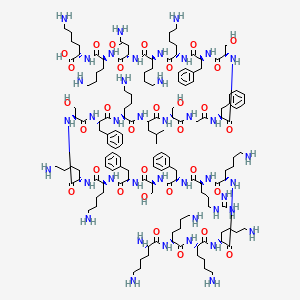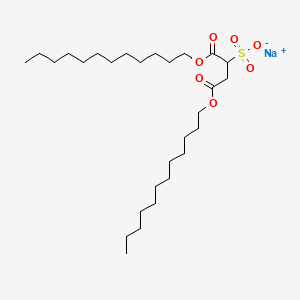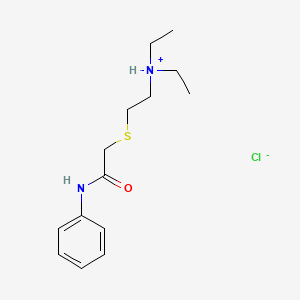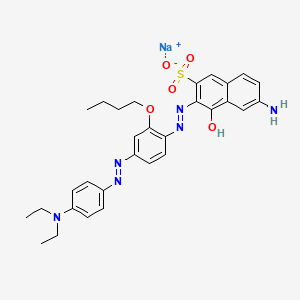
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its application in various industries, including textiles, biological staining, and as a pH indicator.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-(diethylamino)aniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2-butoxyaniline to form the first azo linkage.
Second Diazotization and Coupling: The resulting compound undergoes a second diazotization and is coupled with 4-hydroxy-2-naphthalenesulfonic acid to form the final product.
Industrial Production Methods
Industrial production of this compound involves similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The process is typically carried out in large reactors with precise control over temperature, pH, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydroxyl groups.
Reduction: The azo groups can be reduced to form amines.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation typically leads to the formation of quinones and other oxidized derivatives.
Reduction: Reduction results in the formation of corresponding amines.
Substitution: Substitution reactions yield various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed as a biological stain for visualizing cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mécanisme D'action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical reactions. The azo groups can interact with biological molecules, leading to changes in their structure and function. The sulfonic acid group enhances the compound’s solubility in water, making it suitable for various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoazobenzene-3,4’-disulfonic acid: Another azo dye with similar staining properties.
2-Amino-5-(4-sulfophenyl)azobenzenesulfonic acid: Known for its use in biological staining and as a pH indicator.
Uniqueness
6-Amino-3-((4-((4-(diethylamino)phenyl)azo)-2-butoxyphenyl)azo)-4-hydroxy-2-naphthalenesulfonic acid, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical properties and applications. The presence of the butoxy group and the diethylamino group enhances its solubility and stability, making it particularly useful in industrial applications.
Propriétés
Numéro CAS |
127750-21-4 |
|---|---|
Formule moléculaire |
C30H33N6NaO5S |
Poids moléculaire |
612.7 g/mol |
Nom IUPAC |
sodium;6-amino-3-[[2-butoxy-4-[[4-(diethylamino)phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C30H34N6O5S.Na/c1-4-7-16-41-27-19-23(33-32-22-10-13-24(14-11-22)36(5-2)6-3)12-15-26(27)34-35-29-28(42(38,39)40)17-20-8-9-21(31)18-25(20)30(29)37;/h8-15,17-19,37H,4-7,16,31H2,1-3H3,(H,38,39,40);/q;+1/p-1 |
Clé InChI |
DFCSTYMTSQDNNZ-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(CC)CC)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


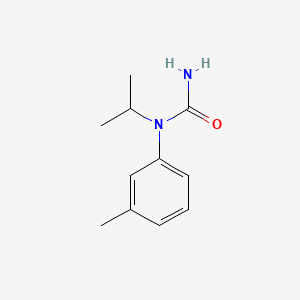

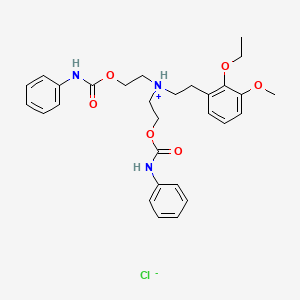
![N-(4-(4-(2-(difluoromethyl)-4-methoxy-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-2-(dimethylamino)ethanesulfonamide methanesulfonate](/img/structure/B13743971.png)
![4-[[(Z)-1,2-dicyano-2-[(2-oxidonaphthalen-1-yl)methylideneamino]ethenyl]iminomethyl]-3-oxidonaphthalene-2-carboxylate;hydron;nickel(2+)](/img/structure/B13743979.png)
![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)

